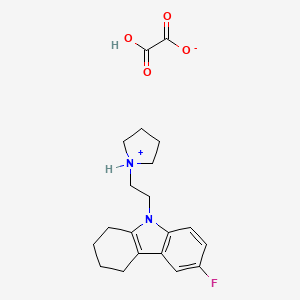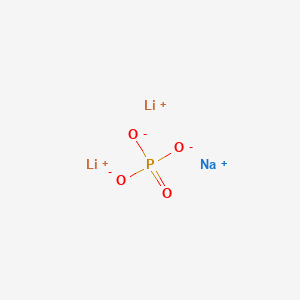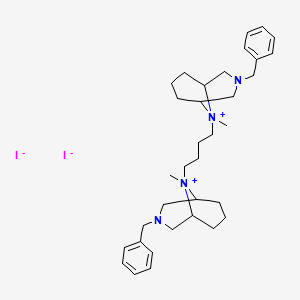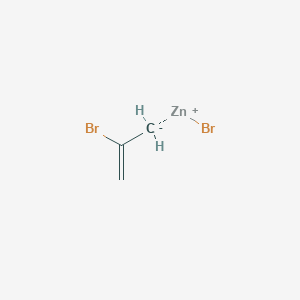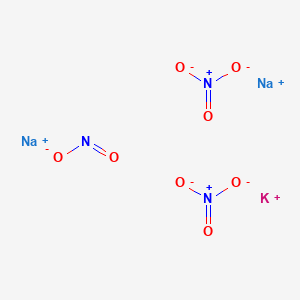
1,4-bis(3-methylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(3-methylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two 3-methylphenyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-bis(3-methylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple aryl halides with aryl boronic acids under mild conditions. The general reaction scheme is as follows: [ \text{Ar-X} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar’} + \text{by-products} ] In this case, the aryl halide would be 1,4-dibromobenzene, and the aryl boronic acid would be 3-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of catalyst, solvent, and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(3-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).
Major Products
Oxidation: 1,4-bis(3-carboxyphenyl)benzene.
Reduction: 1,4-bis(3-methylcyclohexyl)benzene.
Substitution: 1,4-bis(3-bromophenyl)benzene.
Scientific Research Applications
1,4-bis(3-methylphenyl)benzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, derivatives of this compound could potentially be explored for pharmaceutical purposes.
Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-bis(3-methylphenyl)benzene in chemical reactions typically involves the interaction of its aromatic rings with electrophiles or nucleophiles. The presence of the methyl groups can influence the reactivity of the benzene rings, making them more susceptible to certain types of reactions. The molecular targets and pathways involved would depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethylbenzene (p-xylene): Similar structure but with methyl groups directly attached to the benzene ring.
1,4-bis(phenyl)benzene: Similar structure but without the methyl groups on the phenyl rings.
1,4-bis(4-methylphenyl)benzene: Similar structure but with methyl groups at different positions on the phenyl rings.
Uniqueness
1,4-bis(3-methylphenyl)benzene is unique due to the specific positioning of the methyl groups on the phenyl rings, which can affect its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
4499-84-7 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,4-bis(3-methylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-5-3-7-19(13-15)17-9-11-18(12-10-17)20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
InChI Key |
ISCJSNCUQHCZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)

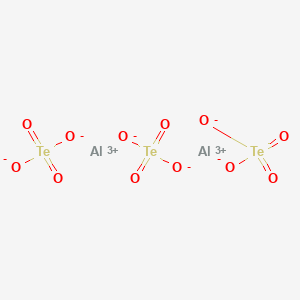
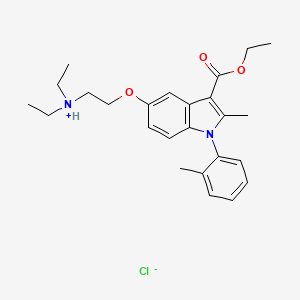
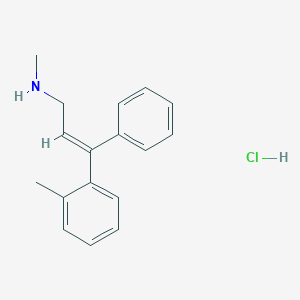
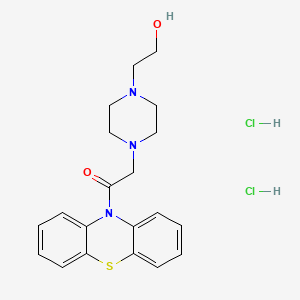
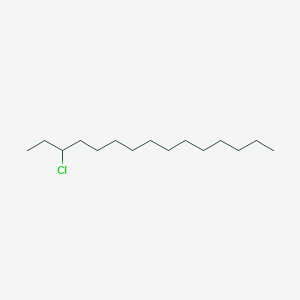
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
